molecular formula C18H12N2O5 B12790835 7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester CAS No. 40142-54-9

7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester

Cat. No.: B12790835
CAS No.: 40142-54-9
M. Wt: 336.3 g/mol
InChI Key: JUHFGCDCAWTVBE-UHFFFAOYSA-N
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Description

7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester is a complex organic compound with a unique structure that includes a fused ring system

Preparation Methods

The synthesis of 7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where dimethylamino-substituted 7H-benzo(de)pyrazolo(5,1-a)isoquinoline-7-ones are heated with POCl3 and DMF. This reaction leads to electrophilic substitution at the position ortho to the dimethylamino group, followed by cyclization of the iminium adduct to a quinazolinium salt . Another method involves the copper-catalyzed synthesis from 2-gem-dipyrazolylvinylbromobenzenes under mild conditions .

Chemical Reactions Analysis

7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include POCl3, DMF, and copper catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects through electrophilic substitution and cyclization reactions, leading to the formation of quinazolinium salts . These reactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

40142-54-9

Molecular Formula

C18H12N2O5

Molecular Weight

336.3 g/mol

IUPAC Name

dimethyl 15-oxo-13,14-diazatetracyclo[7.6.1.05,16.010,14]hexadeca-1,3,5(16),6,8,10,12-heptaene-11,12-dicarboxylate

InChI

InChI=1S/C18H12N2O5/c1-24-17(22)13-14(18(23)25-2)19-20-15(13)10-7-3-5-9-6-4-8-11(12(9)10)16(20)21/h3-8H,1-2H3

InChI Key

JUHFGCDCAWTVBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C(=O)N2N=C1C(=O)OC

Origin of Product

United States

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